Diallyl phthalate

Thermoset Heat Deflection Temperature Diallyl Phthalate

Select Diallyl phthalate (DAP) for unmatched dielectric strength (16 MV/m), volume resistivity (14 log ohm·cm), and notched Izod impact (0.41 kJ/m) – outperforming DAIP in critical electrical insulation. As a non‑volatile, reactive crosslinker, DAP eliminates styrene evaporation losses, ensuring safer processing and consistent part quality. Ideal for high‑voltage connectors, potentiometers, and precision molding compounds. Procure high‑purity monomer to secure reliable insulation performance under harsh conditions.

Molecular Formula C6H4(CO2CH2CHCH2)2
C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 131-17-9
Cat. No. B1670388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl phthalate
CAS131-17-9
SynonymsDiallyl phthalate;  NSC 7667;  NSC-7667;  NSC7667
Molecular FormulaC6H4(CO2CH2CHCH2)2
C14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
InChIInChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
InChIKeyQUDWYFHPNIMBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 72° F (NTP, 1992)
7.39e-04 M
Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids.
In water, 182 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015 (very poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Phthalate (DAP) CAS 131-17-9: Procurement-Grade Overview of Thermosetting Allyl Monomer for High-Reliability Electrical Applications


Diallyl phthalate (DAP), CAS 131-17-9, is a colorless to pale yellow liquid allyl ester monomer (C14H14O4, MW 246.26) that undergoes free-radical polymerization to form crosslinked thermosetting resins. It is commercially supplied as a monomer, prepolymer, or reinforced molding compound. DAP-based resins are distinguished within the allyl ester family for their exceptional balance of electrical insulation properties, dimensional stability, and resistance to moisture and chemicals under harsh environmental conditions [1]. The compound exhibits a density of 1.121 g/mL at 25°C, boiling point of 165-167°C at 5 mmHg, and refractive index n20/D 1.519 . DAP serves as both a reactive crosslinking monomer and a non-volatile plasticizer in unsaturated polyester systems, offering advantages over conventional styrene-based formulations in terms of low toxicity and minimal evaporation losses [1].

Why Diallyl Phthalate Cannot Be Substituted Arbitrarily: Differentiated Performance Drivers in Thermoset Selection


Within the diallyl phthalate isomer family and the broader allyl ester class, DAP, diallyl isophthalate (DAIP), and diallyl terephthalate (DAT) exhibit distinct thermal, electrical, and mechanical property profiles that preclude simple interchangeability. Even among chemically similar monomers, variations in aromatic ring substitution (ortho-, meta-, para-) lead to quantifiable differences in cured polymer network architecture, glass transition behavior, and ultimate performance [1]. For example, while all three isomers exhibit nearly identical gelation behavior during polymerization, their final thermomechanical and dielectric properties diverge significantly, as documented in comparative studies of glass-fiber reinforced molding compounds [1][2]. Additionally, DAP's unique role as a non-volatile, reactive crosslinker in unsaturated polyester systems distinguishes it from non-reactive plasticizers and from DAIP, which offers higher thermal stability but at a cost of reduced dielectric strength and volume resistivity [2]. Substituting DAP with a generic alternative without quantitative performance verification risks compromising electrical insulation integrity, dimensional accuracy, and long-term reliability in critical applications.

Quantitative Differentiation Guide: Diallyl Phthalate vs. Closest Analogs and In-Class Alternatives


Thermal Performance Head-to-Head: Heat Deflection Temperature of DAP vs. DAIP in Glass-Fiber Reinforced Molding Compounds

In direct comparative testing of long glass fiber reinforced molding compounds, diallyl isophthalate (DAIP) exhibits significantly higher heat deflection temperature (HDT) at 1.80 MPa than diallyl phthalate (DAP). This difference is critical for applications requiring sustained high-temperature dimensional stability [1][2].

Thermoset Heat Deflection Temperature Diallyl Phthalate

Electrical Insulation Differentiation: Dielectric Strength and Volume Resistivity of DAP vs. DAIP

When comparing the electrical insulation properties of long glass fiber reinforced DAP and DAIP compounds, DAP demonstrates superior dielectric strength and volume resistivity, making it the preferred choice for high-voltage and high-reliability electrical applications [1][2].

Dielectric Strength Volume Resistivity Electrical Insulation

Mechanical Property Trade-offs: Tensile Strength, Flexural Modulus, and Impact Resistance of DAP vs. DAIP

In glass fiber reinforced formulations, DAIP provides higher tensile strength and flexural modulus, while DAP offers improved impact resistance. This mechanical property divergence necessitates careful selection based on the specific load and shock requirements of the end-use component [1][2].

Tensile Strength Flexural Modulus Impact Strength

Processing Precision: Mold Shrinkage Comparison Between DAP and DAIP Compounds

Mold shrinkage, a critical factor for achieving tight tolerances in precision molded parts, differs between DAP and DAIP compounds. DAIP exhibits lower shrinkage, enabling more dimensionally accurate components [1][2].

Mold Shrinkage Dimensional Stability Injection Molding

Electrical Property Retention at Elevated Temperatures: DAP and DAIP Maximum Service Temperature Comparison

The ability to maintain high electrical insulation properties at elevated temperatures differs measurably between DAP and DAIP. DAIP retains its electrical performance to a higher temperature threshold, which is critical for components operating in high-thermal environments [1].

Electrical Properties Thermal Stability Service Temperature

Crosslinking Efficiency and Gelation Behavior: DAP vs. Isomeric Diallyl Phthalates

In bulk polymerization studies, no substantial difference in the actual gel point was observed among the three isomeric diallyl phthalates: DAP, diallyl isophthalate, and diallyl terephthalate (DAT). This indicates that the fundamental crosslinking efficiency is independent of the aromatic substitution pattern [1].

Gelation Crosslinking Polymerization Kinetics

Best-Fit Application Scenarios for Diallyl Phthalate Based on Quantified Performance Advantages


High-Voltage Electrical Connectors and Insulators Requiring Superior Dielectric Strength

In applications such as high-voltage connectors for power distribution systems, DAP-based molding compounds are preferred over DAIP due to their 14% higher dielectric strength (16 MV/m vs. 14 MV/m) and one order of magnitude higher volume resistivity (14 vs. 13 log ohm·cm) [1]. These properties minimize leakage current and dielectric breakdown under high voltage stress, ensuring long-term reliability in demanding environments. DAP's higher notched Izod impact strength (0.41 kJ/m vs. 0.37 kJ/m) also provides better resistance to mechanical shock during assembly and service [1].

Precision Electrical Components with Moderate Thermal Requirements

For potentiometers, switchgear, and circuit board substrates where operating temperatures remain below 188°C, DAP offers an optimal balance of electrical insulation, dimensional stability, and processing economy [2]. DAP's electrical properties remain stable up to 370°F (188°C) [3], making it suitable for a wide range of commercial and industrial electronics. Its excellent flow characteristics enable molding of intricate, thin-walled parts with high dimensional accuracy [3].

Crosslinking Agent for Low-Styrene Unsaturated Polyester Systems

DAP serves as a non-volatile, reactive crosslinker in unsaturated polyester resins, offering quantifiable advantages over styrene: minimal evaporation losses during vacuum processing, no residual odor, and no post-mold bleed-out [3]. This results in improved workplace safety and more consistent part quality. Additionally, DAP incorporation raises the heat deflection temperature of polyester compounds to 400°F (204°C) or higher and enhances long-term retention of flexural and electrical properties [3].

Impact-Resistant Housings and Enclosures for Electronics

When mechanical shock and vibration resistance are paramount, DAP's 11% higher notched Izod impact strength (0.41 kJ/m) compared to DAIP (0.37 kJ/m) provides a tangible advantage [1][4]. This makes DAP the material of choice for protective housings, encapsulating shells, and structural components in portable electronics, automotive sensors, and aerospace equipment subject to handling and operational stresses.

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